molecular formula C21H21ClN4O2S B11265663 3-((4-Chlorobenzyl)sulfonyl)-6-(4-phenylpiperazin-1-yl)pyridazine

3-((4-Chlorobenzyl)sulfonyl)-6-(4-phenylpiperazin-1-yl)pyridazine

Cat. No.: B11265663
M. Wt: 428.9 g/mol
InChI Key: ZDXMQEIWNSVUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group, a methanesulfonyl group, and a phenylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-METHYLPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE
  • 3-[(4-FLUOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE
  • 3-[(4-BROMOPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE

Uniqueness

What sets 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE apart from similar compounds is the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This unique structure may confer specific advantages in certain applications, such as increased potency or selectivity in biological assays.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-6-(4-phenylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C21H21ClN4O2S/c22-18-8-6-17(7-9-18)16-29(27,28)21-11-10-20(23-24-21)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2

InChI Key

ZDXMQEIWNSVUSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.